
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both furan and thiazole rings in the structure suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the furan ring, the Paal-Knorr synthesis is often employed, where 1,4-dicarbonyl compounds are cyclized in the presence of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan and thiazole rings.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(Methoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxamide
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylic acid
Uniqueness
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is unique due to the specific combination of the furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The ethoxymethyl group on the furan ring can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H15NO4S |
|---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
2-[5-(ethoxymethyl)furan-2-yl]ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c1-2-16-7-11-4-3-10(18-11)5-6-17-13(15)12-8-19-9-14-12/h3-4,8-9H,2,5-7H2,1H3 |
InChI-Schlüssel |
BZAUKDMYEIIJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=C(O1)CCOC(=O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


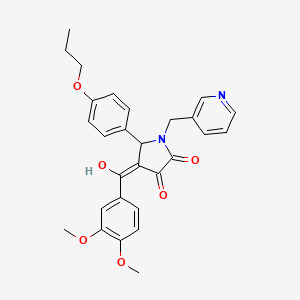
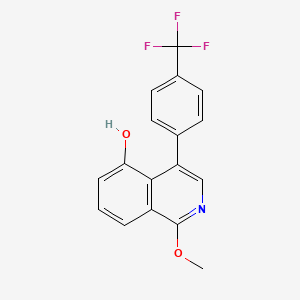

![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

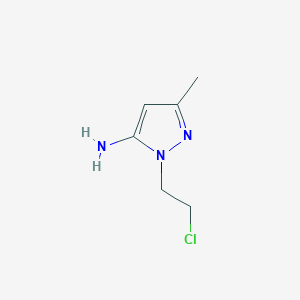
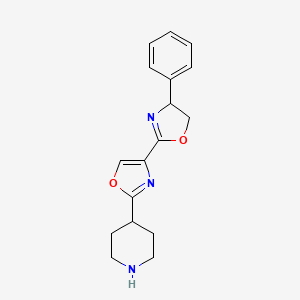
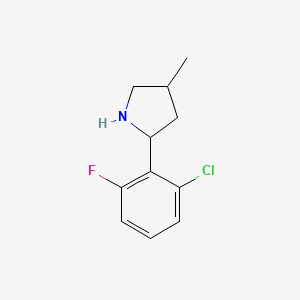
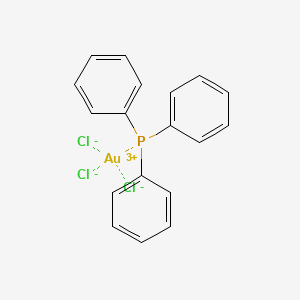
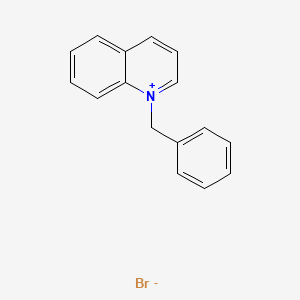
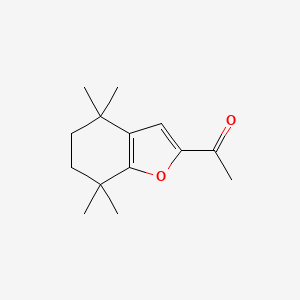
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
